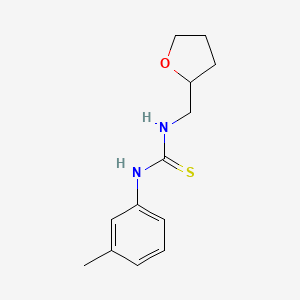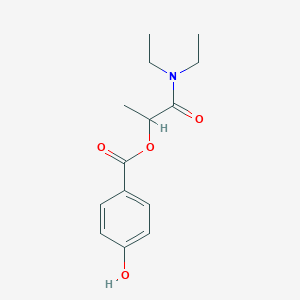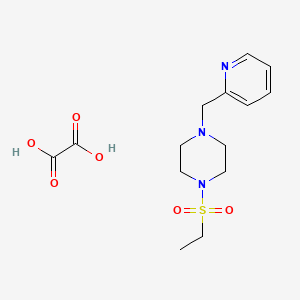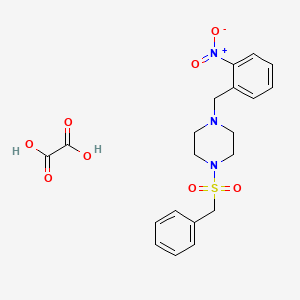![molecular formula C23H23NO3 B3941667 4'-methoxy-N-[2-(4-methylphenoxy)ethyl]-3-biphenylcarboxamide](/img/structure/B3941667.png)
4'-methoxy-N-[2-(4-methylphenoxy)ethyl]-3-biphenylcarboxamide
Descripción general
Descripción
4'-methoxy-N-[2-(4-methylphenoxy)ethyl]-3-biphenylcarboxamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGlu5). It is a potent and specific inhibitor of mGlu5, which plays a crucial role in the regulation of synaptic plasticity, learning, and memory. MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
4'-methoxy-N-[2-(4-methylphenoxy)ethyl]-3-biphenylcarboxamide acts as a negative allosteric modulator of mGlu5, which means that it binds to a site on the receptor that is distinct from the glutamate binding site and reduces the receptor's activity. By inhibiting mGlu5, 4'-methoxy-N-[2-(4-methylphenoxy)ethyl]-3-biphenylcarboxamide can modulate the release of various neurotransmitters and affect synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
4'-methoxy-N-[2-(4-methylphenoxy)ethyl]-3-biphenylcarboxamide has been shown to have various biochemical and physiological effects, including reducing anxiety-like behavior in rodents, decreasing cocaine self-administration in rats, and improving cognitive function in mice. It has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and reward.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4'-methoxy-N-[2-(4-methylphenoxy)ethyl]-3-biphenylcarboxamide in lab experiments is its high specificity and potency for mGlu5, which allows for precise modulation of the receptor's activity. However, one of the limitations of using 4'-methoxy-N-[2-(4-methylphenoxy)ethyl]-3-biphenylcarboxamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 4'-methoxy-N-[2-(4-methylphenoxy)ethyl]-3-biphenylcarboxamide, including:
1. Investigating its potential therapeutic applications in various neurological and psychiatric disorders, such as anxiety, depression, schizophrenia, and drug addiction.
2. Studying its effects on synaptic plasticity, learning, and memory, and exploring its potential as a cognitive enhancer.
3. Developing new analogs of 4'-methoxy-N-[2-(4-methylphenoxy)ethyl]-3-biphenylcarboxamide that have improved solubility and pharmacokinetic properties.
4. Investigating the role of mGlu5 in various neurological and psychiatric disorders using 4'-methoxy-N-[2-(4-methylphenoxy)ethyl]-3-biphenylcarboxamide as a tool to modulate the receptor's activity.
5. Exploring the potential of 4'-methoxy-N-[2-(4-methylphenoxy)ethyl]-3-biphenylcarboxamide as a research tool for studying the role of mGlu5 in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
4'-methoxy-N-[2-(4-methylphenoxy)ethyl]-3-biphenylcarboxamide has been widely used in scientific research to study the role of mGlu5 in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. It has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and reward.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(4-methylphenoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-17-6-10-22(11-7-17)27-15-14-24-23(25)20-5-3-4-19(16-20)18-8-12-21(26-2)13-9-18/h3-13,16H,14-15H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCSGPUJNQOWQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-methoxy-N-[2-(4-methylphenoxy)ethyl]biphenyl-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2-nitrophenyl)sulfonyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B3941592.png)

![N-(4-chlorophenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B3941606.png)
![4-{3-[2-nitro-4-(trifluoromethyl)phenoxy]benzoyl}morpholine](/img/structure/B3941619.png)
![4-(4-methoxyphenyl)-N-methyl-4-oxo-N-[1-(2-phenylethyl)-3-piperidinyl]butanamide](/img/structure/B3941626.png)
![1-sec-butyl-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3941637.png)
![ethyl 6-methyl-2-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3941644.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(ethylsulfonyl)piperazine](/img/structure/B3941652.png)




![[1-{[5-(methoxymethyl)-2-furyl]methyl}-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B3941680.png)